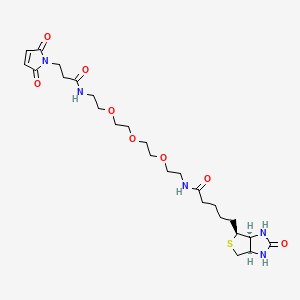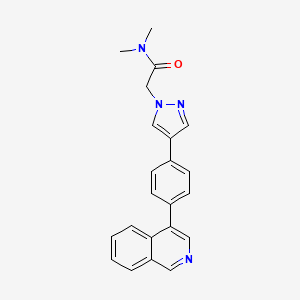
Biotin-PEG3-Mal
Overview
Description
Biotin-PEG3-Mal is a biotin-labeled, PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . It is a maleimide Biotinylation reagent that can react with sulfhydryl groups (at pH 6.5-7.5) specifically to form a thioether linkage .
Synthesis Analysis
The synthesis of Biotin-PEG3-Mal involves the use of various chemical modification methods . It is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods .Molecular Structure Analysis
The molecular formula of Biotin-PEG3-Mal is C25H39N5O8S . Its molecular weight is 569.7 g/mol . The structure includes a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls .Chemical Reactions Analysis
Biotin-PEG3-Mal takes advantage of the well-known, specific Michael reaction between a maleimide group and a free sulfhydryl to allow site-specific biotin labeling of molecules in aqueous media within the pH range of 6.5 – 7.5 .Physical And Chemical Properties Analysis
Biotin-PEG3-Mal has a molecular weight of 569.7 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 20 rotatable bonds . Its exact mass and monoisotopic mass are 569.25193439 g/mol . Its topological polar surface area is 190 Ų .Scientific Research Applications
Biotin-PEG3-Mal in Scientific Research Applications
Protein Labeling and Crosslinking: Biotin-PEG3-Mal is commonly used as a cross-linking reagent in biotinylation reactions. It utilizes the Michael reaction between a maleimide group and a free sulfhydryl group to allow site-specific biotin labeling of molecules in aqueous media within the pH range of 6.5 – 7.5 .
DNA/RNA Intercalation and Crosslinking: The compound has been used in studies to crosslink DNA and double-stranded RNA for genome-wide investigations, utilizing derivatives like 4′-aminomethyltrioxsalen to crosslink and biotinylate nucleic acids .
Proximity Labeling Proteomics: In proximity labeling (PL) proteomics, Biotin-PEG3-Mal can be used for the enrichment techniques for biotinylated proteins and peptides, which is crucial for studying protein interactions and functions .
Therapeutic Applications: Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. It is also used therapeutically to treat conditions like eczema, dermatitis, and diabetes .
Biotinylation of Biomolecules: This compound is instrumental in the biotinylation of proteins and peptides, which is a key step in various assays or affinity purification methods involving avidin or streptavidin probes and resins .
Enhancing Solubility and Reducing Immunogenicity: The PEG spacer arm in Biotin-PEG3-Mal provides precise spacing between the biotin moiety and the labeled molecule, which imparts water solubility to the labeled molecule while reducing immunogenicity, aggregation, and precipitation of labeled biomolecules or other compounds .
Mechanism of Action
Biotin-PEG3-Mal is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQQRWDJZNBFW-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-Mal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)






![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)


